The compound is commercially available through various suppliers, including Aladdin Scientific, where it is offered with a purity of at least 97% . It falls under the category of bioactive small molecules, which are compounds that can interact with biological systems and potentially lead to therapeutic effects.
The synthesis of (S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate typically involves several steps, often starting from readily available starting materials. One common synthetic route includes the following steps:
The synthesis parameters such as temperature, reaction time, and choice of solvents can significantly affect yield and purity.
The molecular structure of (S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can be described as follows:
CC(C)(C)OC(=O)N1CCOCC(C1)CO
SLJSFXUOECCLPA-UHFFFAOYSA-N
The compound features:
The stereochemistry at the second carbon (the hydroxymethyl-bearing carbon) is crucial for its biological activity, as it exists in the (S) configuration.
(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate can participate in various chemical reactions:
These reactions are important for modifying the compound for further studies or applications in medicinal chemistry .
Research into its specific mechanisms is ongoing, particularly regarding its potential therapeutic applications .
Key physical and chemical properties of (S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate include:
These properties influence its handling during synthesis and application in biological assays .
(S)-tert-Butyl 2-(hydroxymethyl)-1,4-oxazepane-4-carboxylate has several potential applications:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2